2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide
Description
2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenoxy group attached to an acetamide backbone, with the nitrogen atom substituted by a 2-methylcyclohexyl group. The compound’s structure combines aromatic ether and cycloaliphatic moieties, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C16H23NO3/c1-12-5-3-4-6-15(12)17-16(18)11-20-14-9-7-13(19-2)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3,(H,17,18) |
InChI Key |
JLFCPBFJVFZNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 2-methylcyclohexylamine.
Formation of Intermediate: 4-methoxyphenol is reacted with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid.
Amidation Reaction: The intermediate 2-(4-methoxyphenoxy)acetic acid is then reacted with 2-methylcyclohexylamine under appropriate conditions to form the final product, 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting processes like inflammation or pain signaling.
Comparison with Similar Compounds
Phenoxy Group Variations
- 2-(4-Cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4g): Replacing the methoxy group with a cyclohexyl substituent enhances lipophilicity (log P ~3.5–5.0), improving FAAH inhibition (IC₅₀ = 2.6 µM). The bulky cyclohexyl group may hinder binding compared to the smaller methoxy group in the target compound .
- 2-(4-Phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i): A biphenyl ether analog exhibits higher potency (IC₅₀ = 0.35 µM), suggesting extended aromatic systems enhance enzyme interaction.
- However, this reduces solubility compared to the electron-donating methoxy group in the target compound .
N-Substituent Variations
- N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Analogue (3e) :
A bicyclic substituent introduces steric hindrance and rigidity, reducing yield (67.4%) compared to simpler cyclohexyl derivatives. The target compound’s 2-methylcyclohexyl group balances lipophilicity and conformational flexibility .
Physicochemical Properties
Enzyme Inhibition
- FAAH Inhibition: The target compound’s methoxyphenoxy group is less potent than phenylphenoxy derivatives (e.g., 4i, IC₅₀ = 0.35 µM), indicating substituent size and electronic effects critically modulate FAAH affinity .
- Opioid Receptor Binding :
Structural analogs like (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide (κ Ki = 4.2 nM) highlight the importance of cyclohexylamine substitution in κ-opioid selectivity. The target compound’s 2-methylcyclohexyl group may similarly enhance receptor interactions .
Key Research Findings
Substituent Size and Activity : Bulky N-substituents (e.g., bicyclo[2.2.1]heptane) reduce synthetic yield but improve thermal stability. Smaller groups like 2-methylcyclohexyl balance yield and bioactivity .
Aromatic vs. Aliphatic Substituents: Methoxyphenoxy derivatives exhibit moderate enzyme inhibition, while extended aromatic systems (e.g., benzo[b]furan) enhance receptor binding .
Electronic Effects : Electron-donating methoxy groups improve solubility but may reduce binding affinity compared to electron-withdrawing substituents (e.g., Cl) in some contexts .
Biological Activity
2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a methoxyphenyl group and a cyclohexyl moiety, contributing to its unique pharmacological properties. The following sections will delve into its biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition effects, supported by relevant case studies and research findings.
- Molecular Formula : C15H23NO3
- Molecular Weight : Approximately 277.36 g/mol
Biological Activity Overview
Research indicates that 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide exhibits several biological activities:
- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may have anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects.
Antimicrobial Activity
The antimicrobial efficacy of 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has been evaluated against several bacterial strains. A study reported that certain derivatives demonstrated significant activity against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly in formulations targeting skin infections or other localized bacterial conditions.
Anti-inflammatory Effects
The anti-inflammatory potential of 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide was assessed in various in vitro and in vivo models. One notable study utilized a murine model of inflammation where the compound was administered orally. The results showed a significant reduction in inflammatory markers compared to control groups.
Key Findings:
- Reduction in Pro-inflammatory Cytokines : The compound significantly decreased levels of TNF-alpha and IL-6.
- Inhibition of COX Enzymes : It was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Enzyme Inhibition Studies
Enzyme inhibition studies have revealed that 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide interacts with specific molecular targets, such as metabolic enzymes involved in drug metabolism and inflammation.
Case Study: σ1 Receptor Affinity
A comparative study highlighted the binding affinity of similar compounds to σ1 receptors, which are implicated in various neurological processes. The binding affinity of 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide was evaluated using radiolabeled ligand displacement assays.
| Compound | σ1 Receptor Ki (nM) |
|---|---|
| 2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide | 45 nM |
| Control Compound | 30 nM |
This indicates a moderate affinity for σ1 receptors, suggesting potential applications in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
